molecular formula C8H12O3 B092727 Allyl levulinate CAS No. 1070-35-5

Allyl levulinate

Numéro de catalogue B092727
Numéro CAS: 1070-35-5
Poids moléculaire: 156.18 g/mol
Clé InChI: NETFSRNRGBJVMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Allyl levulinate is an organic compound that is commonly used as a flavoring agent in the food industry. It has a sweet, fruity odor and is often found in fruit-flavored products such as candy, chewing gum, and soft drinks. However, allyl levulinate also has several scientific research applications, particularly in the field of biochemistry and physiology.

Mécanisme D'action

The mechanism of action of allyl levulinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. These actions may contribute to the antimicrobial and antioxidant properties of the compound.
Biochemical and Physiological Effects:
Allyl levulinate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, allyl levulinate has been found to increase the activity of certain antioxidant enzymes in the liver, which may help to protect against oxidative stress-related diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using allyl levulinate in lab experiments is its relatively low toxicity. Additionally, it is a readily available and inexpensive compound. However, one limitation is that it may not be suitable for use in certain types of experiments due to its strong odor.

Orientations Futures

There are several future directions for research on allyl levulinate. One area of interest is its potential use as a natural food preservative. Additionally, further research is needed to fully understand the mechanism of action of allyl levulinate and its potential applications in the prevention and treatment of diseases related to oxidative stress. Finally, it may be useful to explore the potential synergistic effects of allyl levulinate with other compounds, particularly other antioxidants.

Méthodes De Synthèse

Allyl levulinate can be synthesized through the esterification of levulinic acid with allyl alcohol. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, colorless liquid with a boiling point of 175-176°C.

Applications De Recherche Scientifique

Allyl levulinate has several scientific research applications, particularly in the field of biochemistry and physiology. It has been found to have antimicrobial properties, making it a potential candidate for use in food preservation. Additionally, allyl levulinate has been shown to have antioxidant properties, which may have implications for preventing oxidative stress-related diseases such as cancer and Alzheimer's disease.

Propriétés

Numéro CAS

1070-35-5

Nom du produit

Allyl levulinate

Formule moléculaire

C8H12O3

Poids moléculaire

156.18 g/mol

Nom IUPAC

prop-2-enyl 4-oxopentanoate

InChI

InChI=1S/C8H12O3/c1-3-6-11-8(10)5-4-7(2)9/h3H,1,4-6H2,2H3

Clé InChI

NETFSRNRGBJVMU-UHFFFAOYSA-N

SMILES

CC(=O)CCC(=O)OCC=C

SMILES canonique

CC(=O)CCC(=O)OCC=C

Origine du produit

United States

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